REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4]([C:7](=NO)[CH3:8])=[CH:5][CH:6]=1.[N+:11]([O-])([OH:13])=[O:12].C=[O:16].O>S(=O)(=O)(O)O>[Br:1][C:2]1[S:3][C:4]([C:7](=[O:16])[CH3:8])=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)C(C)=NO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the system stirred there for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at less than 10° C
|
Type
|
ADDITION
|
Details
|
The temperature, after the addition
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at this temperature for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid 2-bromo-3-nitro-5-acetyl thiophene was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1SC(=CC1[N+](=O)[O-])C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |